
4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine (4-FP-3,3-DMP) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. This molecule is a derivative of pyrrolidine, a five-membered heterocyclic compound. It has a fluorine atom attached to the phenyl group, which gives it unique properties and makes it attractive for medicinal chemistry research. 4-FP-3,3-DMP has been studied for its potential in drug discovery, as it has been found to exhibit biological activity against certain targets.
Scientific Research Applications
Synthesis and Chemical Properties
- Research into the synthesis of fluorinated compounds, such as "4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine," often targets the development of novel materials with specific chemical or physical properties. For instance, the synthesis of fluorinated pyridines, including compounds similar to "this compound," has been explored for applications as 19F NMR pH indicators due to their favorable characteristics like significant 19F chemical shifts in response to pH changes, suitable pKa values, and good water solubility (Amrollahi, 2014).
Analytical and Diagnostic Applications
- Compounds structurally related to "this compound" have been utilized in the development of fluorescent chemosensors. For example, new fluorophores based on pyrrolo[3,4-c]pyridine moieties have shown high selectivity and sensitivity for Fe3+/Fe2+ ions in biological systems, indicating potential applications in biochemical diagnostics and imaging (Maity et al., 2018).
Therapeutic Research
- Diarylpyrrole derivatives, which share structural similarities with "this compound," have been synthesized and evaluated as potential anticoccidial agents. These compounds have shown promise in vitro and in vivo assays, highlighting the potential of fluorophenyl-pyrrolidine derivatives in developing new treatments for infectious diseases (Qian et al., 2006).
Mechanism of Action
Target of Action
The primary target of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the transport of nucleosides, as this compound inhibits the function of ENTs . ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
It is known that the compound is metabolized in the liver, yielding several metabolites consistent with hydroxylation and reduction
Result of Action
The result of the action of this compound is the inhibition of ENTs, which leads to a decrease in the transport of nucleosides across cell membranes . This can affect nucleotide synthesis and the regulation of adenosine function, potentially leading to various cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 . .
properties
IUPAC Name |
4-(2-fluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGNBLMORKILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
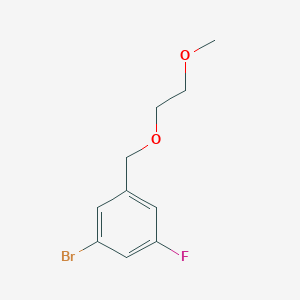
![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)
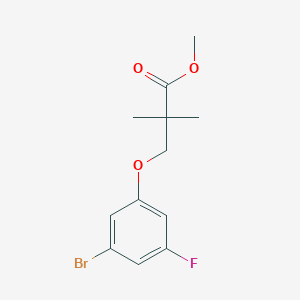
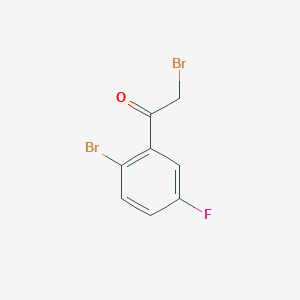
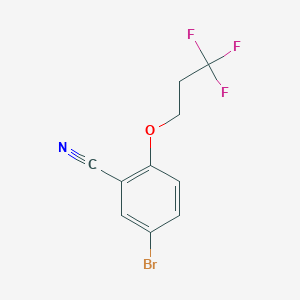

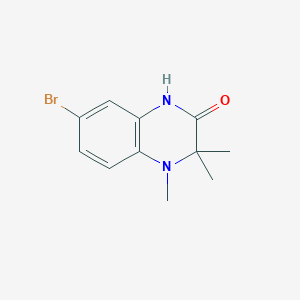
amine](/img/structure/B1450420.png)


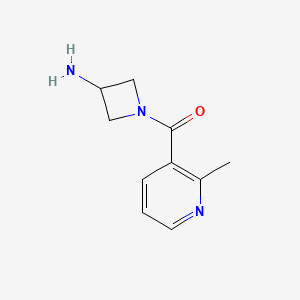
![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)